molecular formula C19H22N4O5 B1400361 Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate CAS No. 1260817-88-6

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Cat. No. B1400361
M. Wt: 386.4 g/mol
InChI Key: LAXHIELHMGBXNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a chemical compound used as an intermediate in the synthesis of pharmaceuticals .


Synthesis Analysis

This compound is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and is obtained via a multiple synthesis route . It is also used in the preparation of Dabigatran, a medication used to treat and prevent blood clots .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The benzene ring in the compound is twisted by 63.29 (15)° with respect to the pyridine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.303, a density of 1.3±0.1 g/cm3, a boiling point of 443.1±45.0 °C at 760 mmHg, and a melting point of 106 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Liu et al. (2019) described the synthesis of a related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, and its structural characterization. This compound showed potential anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).

Pharmaceutical Synthesis

  • Various studies have focused on the synthesis of Dabigatran Etexilate, a drug used for thromboembolic diseases. Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a key intermediate in these syntheses:
    • Huansheng (2013) and Bohua (2012) discussed different synthesis methods, emphasizing improvements in yield and industrial applicability (Huansheng, 2013); (Bohua, 2012).
    • Ya-juan (2012) also worked on synthesizing Dabigatran Etexilate Mesylate, an improvement over the existing methods with higher yield and simpler purification processes (Ya-juan, 2012).

Crystallography

  • The crystal structure of a similar compound, Dabigatran Etexilate Tetrahydrate, was analyzed by Liu et al. (2012), providing insights into molecular interactions and configurations (Liu et al., 2012).

Biochemical Applications

  • Liu et al. (1996) synthesized various derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which showed potential as inhibitors of CDP reductase activity and had cytotoxicity against L1210 leukemia (Liu et al., 1996).

Fluorescence Derivatisation

  • Frade et al. (2007) explored the use of a related compound for fluorescent derivatisation of amino acids. This work demonstrated the potential of such compounds in biological assays due to their strong fluorescence characteristics (Frade et al., 2007).

Safety And Hazards

This compound may cause irritation, sensitization, and other adverse effects if inhaled, ingested, or in contact with skin .

Future Directions

The compound has shown in vitro anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . This suggests potential future directions in cancer research and treatment.

properties

IUPAC Name

ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXHIELHMGBXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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